molecular formula C17H24N4O4 B1683105 Tetra(Cyanoethoxymethyl) Methane CAS No. 2465-91-0

Tetra(Cyanoethoxymethyl) Methane

Cat. No. B1683105
CAS RN: 2465-91-0
M. Wt: 348.4 g/mol
InChI Key: KSXHZOTTWSNEHY-UHFFFAOYSA-N
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Description

Tetra(Cyanoethoxymethyl) Methane is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is an organic compound with high thermal stability and chemical stability .


Synthesis Analysis

Tetra(Cyanoethoxymethyl) Methane is used in the synthesis of PROTACs . It acts as a cyanide donor and ethoxy donor in chemical reactions, thereby participating in organic synthesis reactions .


Molecular Structure Analysis

The molecular formula of Tetra(Cyanoethoxymethyl) Methane is C17H24N4O4 . Its molecular weight is 348.4 g/mol . The structure of Tetra(Cyanoethoxymethyl) Methane is highly symmetrical, which contributes to its stability .


Physical And Chemical Properties Analysis

Tetra(Cyanoethoxymethyl) Methane is a colorless to light yellow liquid with a relatively high melting point at room temperature . It has high thermal stability and chemical stability .

Safety And Hazards

While specific safety and hazard information for Tetra(Cyanoethoxymethyl) Methane is not provided in the search results, it is generally recommended to take appropriate protective measures to avoid contact with skin, eyes, or respiratory tract when handling this compound .

properties

IUPAC Name

3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21/h1-4,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHZOTTWSNEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293218
Record name 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetra(Cyanoethoxymethyl) Methane

CAS RN

2465-91-0
Record name NSC87888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentaerythritol (6.84 g, 50 mmol) was dissolved in 20 ml dioxane and 2 ml water and mixed up with 40% aqueous potassium hydroxide solution (w/v, 1 ml). After cooling to 0° C. in an ice bath, acrylonitrile (16.2 g, 300 mmol) was added and the mixture stirred for 48 h at room temperature. Solvents were evaporated, the remaining oil was diluted in 100 ml dichloromethane and washed with 10% aqueous sodium chloride solution (w/v, 50 ml). After re-extraction of the aqueous layer with dichloromethane (2×25 ml), the combined organic layers were dried over sodium sulfate and intensively evaporated. The nitrile was obtained as a colorless syrup: yield: 14.32 g (41 mmol, 82%). 1H-NMR (400 MHz, CDCl3) δ 2.60 (t, 8 H,—CH2CN), 3.50 (s, 8 H, —CqCH2O—), 3.65 (t, 8 H, —OCH2—). 13C-NMR (100 MHz, CDCl3) δ 18.86 (—CH2CN), 45.68 (Cq), 65.88 (—OCH2—), 68.82 (CqCH2O—), 118.22 (CN).
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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